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Abstract

(R)-Birabresib, the R-enantiomer of the well-characterized BET (Bromodomain and Extra-
Terminal) inhibitor Birabresib (OTX-015/MK-8628), is a small molecule that has garnered
interest within the field of epigenetics and oncology. While its S-enantiomer has been more
extensively studied, (R)-Birabresib serves as a crucial tool for understanding the
stereospecific interactions with its target proteins. This document provides a comprehensive
technical overview of (R)-Birabresib, including its chemical structure, physicochemical
properties, biological activity, and mechanism of action. Detailed experimental protocols for key
assays and visualizations of relevant signaling pathways are also presented to facilitate further
research and development.

Chemical Structure and Properties

(R)-Birabresib is a thienotriazolodiazepine derivative. Its chemical identity and key properties
are summarized below.

Chemical Identifiers
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Identifier Value

2-[(6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-
IUPAC Name thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-
6-yl]-N-(4-hydroxyphenyl)acetamide

CIC1=CC=C(C(C2=C(N3C4=NN=C3C)SC(C)=C

SMILES 2C)=N[C@@H]4CC(NC5=CC=C(0)C=C5)=0)C
=C1]2]

CAS Number 1983196-25-3[2]

Molecular Formula C25H22CINs02S

Molecular Weight 491.99 g/mol [4]

Physicochemical Properties

Property Value Source
Appearance White to off-white solid [2]
. DMSO: 200 mg/mL (406.51
Solubility [2]
mM)
Ethanol: 11 mg/mL [1]
Water: Insoluble [1]
Synthesis

A detailed, step-by-step synthesis protocol for (R)-Birabresib is not publicly available in the
reviewed literature. However, based on the synthesis of its racemate and other similar
thienodiazepine derivatives, a plausible synthetic route would involve a multi-step process
culminating in the formation of the core heterocyclic system and subsequent functionalization.
The final step would likely involve a chiral separation or an enantioselective synthesis to isolate
the (R)-enantiomer. A generalized workflow for the synthesis of related compounds is depicted
below.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Assessing_BET_Bromodomain_Inhibitor_Efficacy.pdf
https://www.targetmol.com/compound/birabresib
https://pmc.ncbi.nlm.nih.gov/articles/PMC9065629/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Assessing_BET_Bromodomain_Inhibitor_Efficacy.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9065629/
https://www.targetmol.com/compound/birabresib
https://www.targetmol.com/compound/birabresib
https://www.medchemexpress.com/OTX-015.html
https://www.targetmol.com/compound/birabresib
https://www.targetmol.com/compound/birabresib
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Assessing_BET_Bromodomain_Inhibitor_Efficacy.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Assessing_BET_Bromodomain_Inhibitor_Efficacy.pdf
https://www.benchchem.com/product/b8092951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8092951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Thienodiazepine Core Synthesis
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A generalized synthetic workflow for thienodiazepine derivatives.

Biological Activity and Mechanism of Action

(R)-Birabresib, like its S-enantiomer, functions as an inhibitor of the BET family of proteins
(BRD2, BRD3, and BRDA4).[2] These proteins are epigenetic readers that play a crucial role in
the regulation of gene transcription.

Bioactivity Data

The inhibitory activity of Birabresib (racemate or S-enantiomer, which is expected to be the
more active form) has been quantified against various BET bromodomains and cancer cell

lines.
Target/Cell Line Assay Type ICs0/Glso Source
BRD2 TR-FRET 92-112 nM [1][5]
BRD3 TR-FRET 92-112 nM [1][5]
BRD4 TR-FRET 92-112 nM [1][5]

Various Human ) )
] Cell Proliferation 60-200 nM [1]
Cancer Cell Lines

Mechanism of Action

BET proteins contain two tandem bromodomains that recognize and bind to acetylated lysine
residues on histone tails. This interaction tethers the BET proteins to chromatin, where they
recruit transcriptional machinery to activate gene expression. A key target of BET proteins is
the proto-oncogene c-MYC, a master regulator of cell proliferation, growth, and apoptosis.[3][4]

Birabresib competitively binds to the acetyl-lysine binding pockets of the bromodomains,
displacing them from chromatin.[4] This leads to the transcriptional repression of BET target
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genes, including c-MYC. The subsequent downregulation of c-MYC protein levels results in cell
cycle arrest and apoptosis in various cancer cells.[6]
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Signaling pathway of (R)-Birabresib action.

Pharmacokinetics

Pharmacokinetic data for the specific (R)-enantiomer are limited. However, clinical trials with
the racemate or (S)-enantiomer of Birabresib have provided some insights. Oral administration
of Birabresib demonstrated rapid absorption and a dose-proportional increase in exposure.[7]

Parameter Observation Source
Absorption Rapid [7]
Exposure Dose-proportional increase [7]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for BET Bromodomain
Inhibition

This assay is used to determine the 1Cso values of compounds against BET bromodomains.
Methodology:
e Reagents and Materials:

Recombinant Flag-tagged BRD2, BRD3, or BRD4 protein

[e]

o

Biotinylated histone H4 peptide (acetylated)

[¢]

Europium-labeled anti-Flag antibody

[e]

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

[e]

(R)-Birabresib or other test compounds

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NacCl, 0.1% BSA)

o
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o 384-well low-volume microplates

e Procedure:

[e]

Prepare serial dilutions of (R)-Birabresib in assay buffer.

o In a 384-well plate, add the test compound, Flag-tagged BRD protein, and biotinylated
histone H4 peptide.

o Incubate at room temperature for 30 minutes to allow for binding equilibrium.

o Add a mixture of Europium-labeled anti-Flag antibody and streptavidin-conjugated
acceptor.

o Incubate for 1-2 hours at room temperature, protected from light.

o Read the plate on a TR-FRET-compatible plate reader, measuring emission at two
wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

e Data Analysis:
o Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
o Plot the TR-FRET ratio against the logarithm of the compound concentration.

o Determine the ICso value using a non-linear regression curve fit (e.g., four-parameter
logistic equation).

Prepare Reagents Incubate Compound, Add Detection Reagents g . Data Analysis
(Compound Protein, Peptide) Protein, and Peptide (Antibody, Acceptor) Incubate Read TR-FRET Signal (Calculate 1C50)

Click to download full resolution via product page

Workflow for the TR-FRET experimental protocol.

Cell Proliferation Assay (MTT or WST-8)

This assay measures the effect of (R)-Birabresib on the proliferation of cancer cell lines.
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Methodology:
e Cell Culture:

o Culture cancer cell lines (e.g., leukemia or solid tumor lines) in appropriate media and
conditions.

e Procedure:

o Seed cells into 96-well plates at a predetermined density and allow them to adhere
overnight.

o Treat the cells with serial dilutions of (R)-Birabresib or vehicle control (DMSO).
o Incubate for a specified period (e.g., 72 hours).
o Add MTT or WST-8 reagent to each well and incubate for 1-4 hours.

o For MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCI) to dissolve the
formazan crystals.

o Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for
WST-8) using a microplate reader.

o Data Analysis:
o Calculate the percentage of cell viability relative to the vehicle-treated control.
o Plot the percentage of viability against the logarithm of the compound concentration.

o Determine the Glso (concentration for 50% growth inhibition) value using a non-linear
regression curve fit.

Conclusion

(R)-Birabresib is a valuable chemical probe for studying the biological roles of BET
bromodomains. Its well-defined chemical structure and potent inhibitory activity make it a useful
tool for elucidating the downstream effects of BET inhibition, particularly on the c-MYC
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signaling pathway. While further studies are needed to fully characterize its pharmacokinetic
profile and enantiomer-specific activities, the information presented in this whitepaper provides
a solid foundation for researchers and drug development professionals working in the field of
epigenetic therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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